![molecular formula C31H30FN5O5 B12850186 1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone CAS No. 84873-35-8](/img/structure/B12850186.png)
1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone is a complex organic compound known for its unique chemical structure and properties
准备方法
The synthesis of 1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazinyl intermediate: This step involves the reaction of dibutylamine with a fluorinated triazine derivative under controlled conditions to form the triazinyl intermediate.
Coupling with phenoxy compound: The triazinyl intermediate is then reacted with a phenoxy compound in the presence of a suitable catalyst to form the desired phenoxy-triazinyl compound.
Introduction of the amino and hydroxy groups:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes to ensure efficient production.
化学反应分析
1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives under oxidative conditions.
Reduction: The amino group can be reduced to form corresponding amine derivatives.
Substitution: The triazinyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazinyl derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a diagnostic agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA and proteins can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone can be compared with other similar compounds, such as:
1-Amino-2-[4-[[4-(dimethylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone: This compound has a similar structure but with dimethylamino groups instead of dibutylamino groups, leading to different reactivity and properties.
1-Amino-2-[4-[[4-(diethylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone: This compound has diethylamino groups, which also affect its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
84873-35-8 |
|---|---|
分子式 |
C31H30FN5O5 |
分子量 |
571.6 g/mol |
IUPAC 名称 |
1-amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]phenoxy]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C31H30FN5O5/c1-3-5-15-37(16-6-4-2)30-34-29(32)35-31(36-30)42-19-13-11-18(12-14-19)41-23-17-22(38)24-25(26(23)33)28(40)21-10-8-7-9-20(21)27(24)39/h7-14,17,38H,3-6,15-16,33H2,1-2H3 |
InChI 键 |
BKRYGJMSCCNFDE-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C1=NC(=NC(=N1)F)OC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


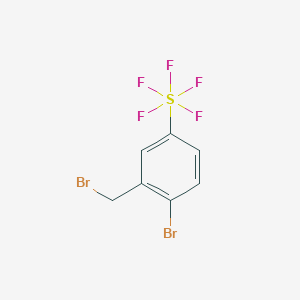
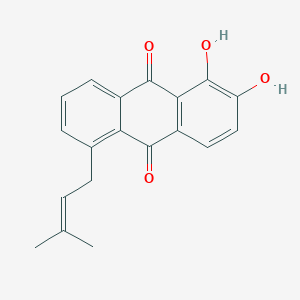
![3-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12850114.png)
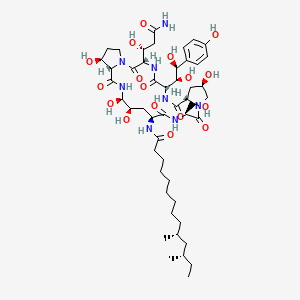
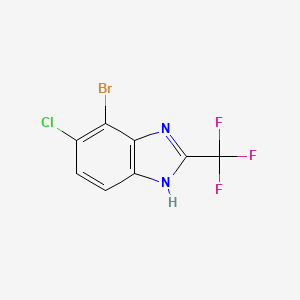
![2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole](/img/structure/B12850145.png)
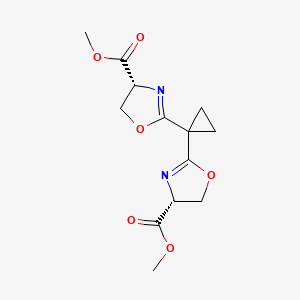
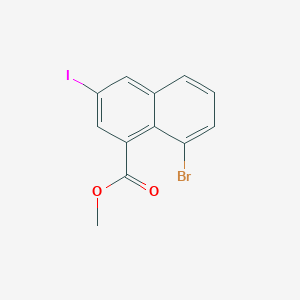
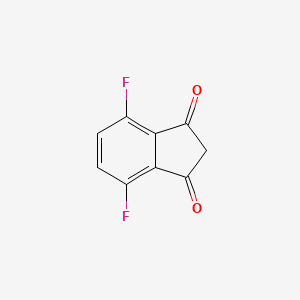
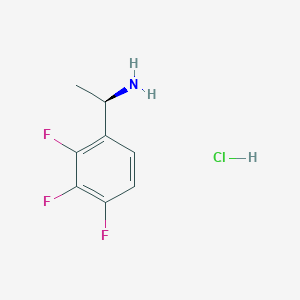
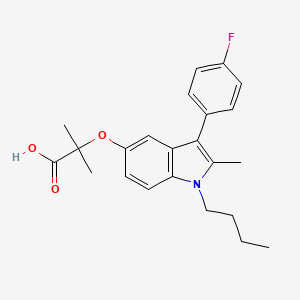
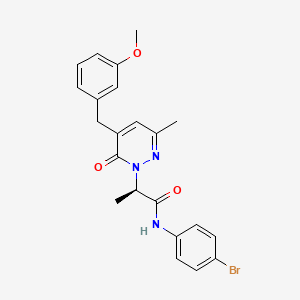
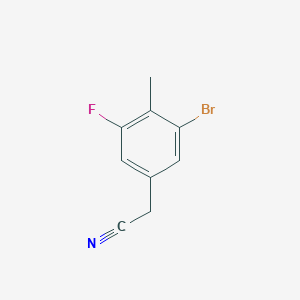
![7-fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12850177.png)
